REACTION_CXSMILES
|
N#N.[CH2:3]([O:5][C:6]([C:8]1[N:9]=[C:10]([CH2:13]OS(C)(=O)=O)[O:11][CH:12]=1)=[O:7])[CH3:4].Cl.[NH:20]1[C:24]([C:25](=[O:27])[CH3:26])=[CH:23][CH:22]=[N:21]1.C([O-])([O-])=O.[K+].[K+]>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].CC(C)=O>[CH2:3]([O:5][C:6]([C:8]1[N:9]=[C:10]([CH2:13][N:21]2[CH:22]=[CH:23][C:24]([C:25](=[O:27])[CH3:26])=[N:20]2)[O:11][CH:12]=1)=[O:7])[CH3:4] |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
2-methanesulfonyloxymethyl-oxazole-4-carboxylic acid ethyl ester
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)COS(=O)(=O)C
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1N=CC=C1C(C)=O
|
Name
|
|
Quantity
|
448 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
41 mg
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and EA
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted twice with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (2:1 hept-EA)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)CN1N=C(C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |